molecular formula C20H18N2O2S2 B4179839 5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B4179839
M. Wt: 382.5 g/mol
InChI Key: SMOATHBLYLBDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess several biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. It has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has several biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been shown to possess analgesic properties, which can help reduce pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and proliferation. Additionally, its antioxidant and anti-inflammatory properties make it a potential candidate for studying the effects of oxidative stress and inflammation in the body.
One of the main limitations of using 5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide. One potential direction is to study the compound's effects on other types of cancer cells. Another potential direction is to investigate the compound's mechanism of action in more detail. Additionally, further research can be done to determine the compound's toxicity levels and potential side effects. Finally, research can be done to develop more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has several scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to possess anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.

properties

IUPAC Name

5-benzyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c21-19(24)17-12-16(11-14-7-3-1-4-8-14)26-20(17)22-18(23)13-25-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOATHBLYLBDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CSC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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